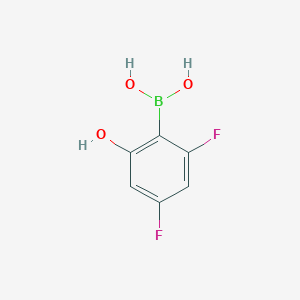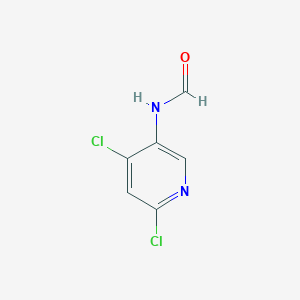
N-(4,6-Dichloro-3-pyridyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32691122 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32691122 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity. The synthetic route may involve the use of organic solvents and reagents that facilitate the formation of the compound’s unique structure.
Industrial Production Methods: Industrial production of MFCD32691122 is carried out on a large scale using optimized processes that ensure cost-effectiveness and efficiency. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production. The compound is often produced in specialized reactors that allow for precise control of reaction conditions, ensuring consistent quality and performance .
Análisis De Reacciones Químicas
Types of Reactions: MFCD32691122 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32691122 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance the reaction rate and selectivity.
Major Products: The major products formed from the reactions of MFCD32691122 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
MFCD32691122 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions. In biology, the compound is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, MFCD32691122 is investigated for its potential therapeutic properties and its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of MFCD32691122 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to MFCD32691122 include those with comparable structures and functional groups. These compounds may share similar reactivity and properties, making them useful for similar applications.
Uniqueness: What sets MFCD32691122 apart from other similar compounds is its unique combination of stability, reactivity, and versatility. This makes it particularly valuable in applications where these properties are essential. The compound’s ability to participate in a wide range of reactions and its potential for various scientific and industrial applications highlight its uniqueness .
Propiedades
Fórmula molecular |
C6H4Cl2N2O |
|---|---|
Peso molecular |
191.01 g/mol |
Nombre IUPAC |
N-(4,6-dichloropyridin-3-yl)formamide |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-6(8)9-2-5(4)10-3-11/h1-3H,(H,10,11) |
Clave InChI |
GGYLYNRBYBLDKY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)NC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


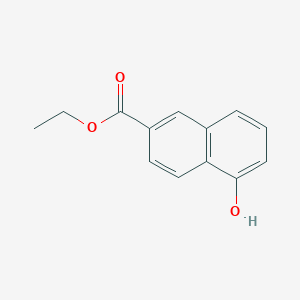
![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid](/img/structure/B13702115.png)
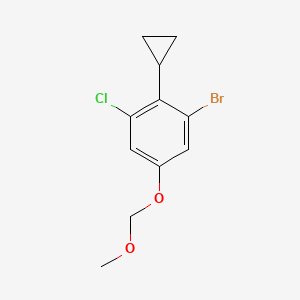
![4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid](/img/structure/B13702121.png)
![6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13702125.png)
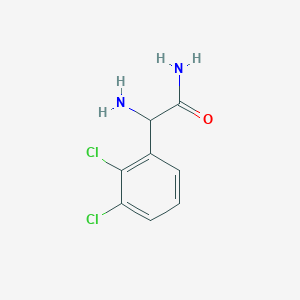
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
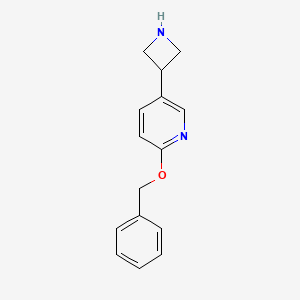
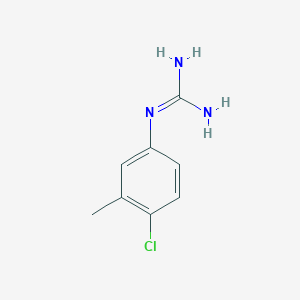
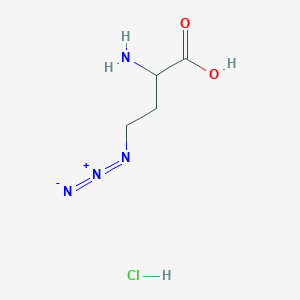
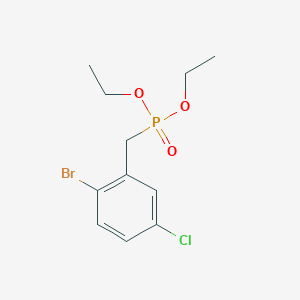
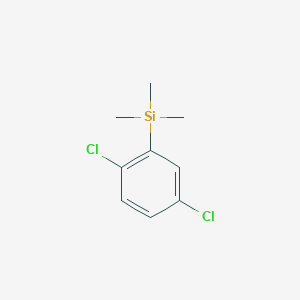
![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
